molecular formula C10H12N2O4 B10820703 Stavudine-13C-d3

Stavudine-13C-d3

Cat. No.: B10820703
M. Wt: 228.22 g/mol
InChI Key: XNKLLVCARDGLGL-SCMAVCFBSA-N
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Description

Stavudine-13C-d3 is a deuterated and carbon-13 labeled analog of stavudine, a nucleoside reverse transcriptase inhibitor. Stavudine is primarily used in the treatment of HIV-1 infections. This compound is utilized as an internal standard in mass spectrometry for the quantification of stavudine .

Preparation Methods

The synthesis of Stavudine-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the stavudine molecule. The synthetic route typically starts with the preparation of labeled thymidine, followed by a series of chemical reactions to introduce the deuterium and carbon-13 atoms at specific positions. The reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents .

Chemical Reactions Analysis

Stavudine-13C-d3 undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups in the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

Stavudine-13C-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Stavudine-13C-d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase. It is phosphorylated to active metabolites that compete with natural substrates for incorporation into viral DNA. This competitive inhibition and incorporation into viral DNA act as chain terminators, preventing the elongation of viral DNA and thus inhibiting viral replication .

Comparison with Similar Compounds

Stavudine-13C-d3 is compared with other nucleoside reverse transcriptase inhibitors such as:

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

228.22 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1+1D3

InChI Key

XNKLLVCARDGLGL-SCMAVCFBSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

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